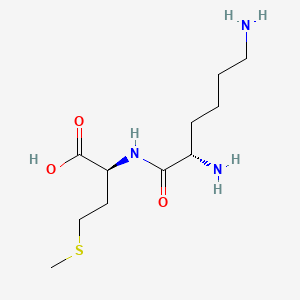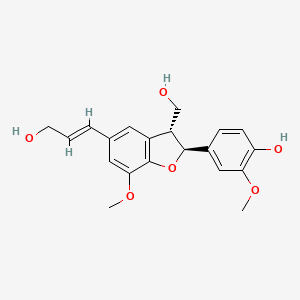
(+)-Dehydrodiconiferyl alcohol
Descripción general
Descripción
Alcohols are organic compounds in which a hydrogen atom of an aliphatic carbon is replaced with a hydroxyl group . Thus, an alcohol molecule consists of two parts; one containing the alkyl group and the other containing functional group hydroxyl group .
Synthesis Analysis
Alcohols can be synthesized from simpler starting materials through a process called retrosynthetic analysis . This approach is highly emphasized in organic chemistry courses .Molecular Structure Analysis
The physical and chemical properties of alcohols are mainly due to the presence of a hydroxyl group . Alcohols may be classified as primary, secondary, or tertiary, depending on which carbon of the alkyl group is bonded to the hydroxyl group .Chemical Reactions Analysis
Alcohols undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones . These reactions of alcohols indicate their acidic nature .Physical And Chemical Properties Analysis
Alcohols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . The solubility of alcohol in water is governed by the hydroxyl group present . The acidic nature of alcohol is due to the polarity of the -OH bond .Aplicaciones Científicas De Investigación
Synthesis and Anti-Helicobacter Pylori Properties
- (+)-Dehydrodiconiferyl alcohol has been synthesized from commercially available vanillin. This synthesis is significant due to the compound's potential as an anti-Helicobacter pylori agent, offering a promising route for producing medications aimed at treating infections caused by this bacterium (Hu & Jeong, 2006).
Wound Healing and Inflammatory Response
A study on dehydrodiconiferyl alcohol isolated from Silybum marianum revealed its efficacy in wound healing. The compound showed promising therapeutic potential in skin wound healing by inactivating NF-κB pathways in macrophages (Hu et al., 2019).
Another research demonstrated the suppression of pro-inflammatory molecules by dehydrodiconiferyl alcohol via the IKK-NF-κB pathway, both in vitro and in vivo. This suggests its potential application in treating inflammatory conditions (Lee, Choi, & Kim, 2015).
Immunological Applications
- Dehydrodiconiferyl alcohol has shown effects on the differentiation of Th17 and Th1 cells and suppressed experimental autoimmune encephalomyelitis. This indicates its potential as a candidate for controlling Th17 and Th1-mediated inflammatory diseases (Lee et al., 2015).
Anti-obesity and Anti-lipogenic Effects
- A study isolated dehydrodiconiferyl alcohol from Cucurbita moschata, highlighting its anti-adipogenic and anti-lipogenic effects. This suggests potential applications in the development of anti-obesity therapies (Lee et al., 2012).
Plant Metabolism and Biochemical Analysis
Research on dehydrodiconiferyl alcohol glucoside (DCG) reassessed its claimed cytokinin-substituting activity. The study found no evidence supporting this activity, suggesting a need for reevaluation of the compound's role in plant metabolism (Witvrouw et al., 2023).
The application of the DFRC method to dilignols, including dehydrodiconiferyl alcohol, provided insights into lignin chemistry, contributing to our understanding of plant cell wall composition and metabolism (Kobayashi, Shigematsu, & Tanahashi, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+/t15-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXBOZNRPQEON-LNFBDUAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Dehydrodiconiferyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



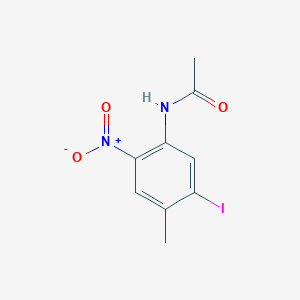


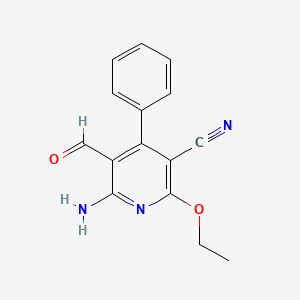
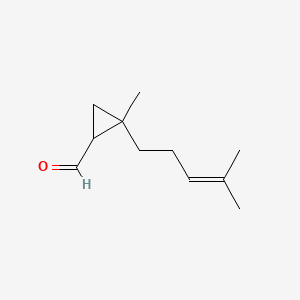
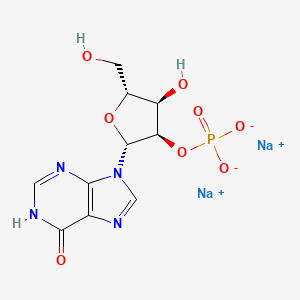
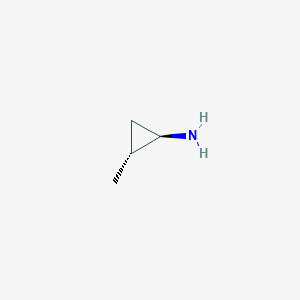
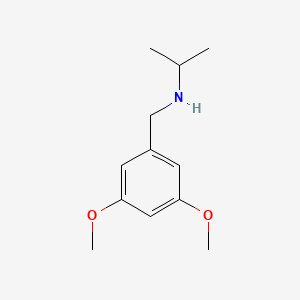
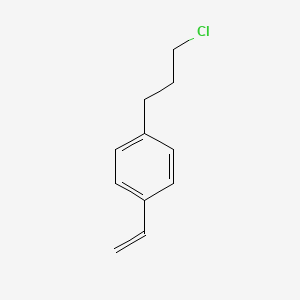
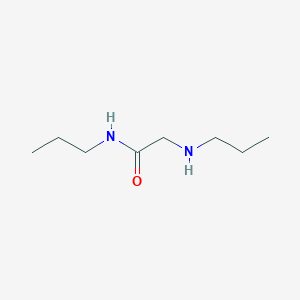

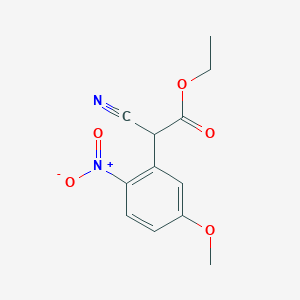
![Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride](/img/structure/B3317824.png)
